5-(Dimethoxymethyl)pyrimidin-4-amine
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Overview
Description
5-(Dimethoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another method includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Dimethoxymethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential neuroprotective, antioxidant, and anti-inflammatory properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These analogs are also heterocyclic compounds with potential medicinal applications.
Uniqueness
5-(Dimethoxymethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
51290-89-2 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(dimethoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-9-4-10-6(5)8/h3-4,7H,1-2H3,(H2,8,9,10) |
InChI Key |
PARURSQSRZANMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN=CN=C1N)OC |
Origin of Product |
United States |
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